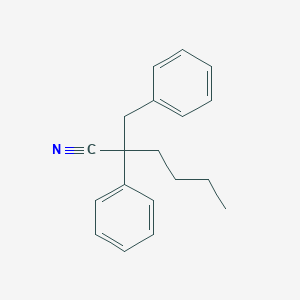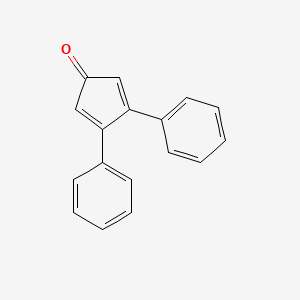
Cobalt--molybdenum (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt–molybdenum (3/1) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and is widely used in various scientific and industrial applications. The combination of cobalt and molybdenum results in a material that exhibits excellent catalytic, electronic, and magnetic properties, making it valuable in fields such as catalysis, energy storage, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–molybdenum (3/1) can be achieved through various methods. One common approach is the hydrothermal method, where cobalt and molybdenum precursors are mixed in a solution and subjected to high temperature and pressure conditions. This method allows for the formation of well-defined nanostructures with controlled morphology .
Another method involves the use of a solid-state reaction, where cobalt and molybdenum powders are mixed and heated to high temperatures in an inert atmosphere. This process results in the formation of cobalt–molybdenum (3/1) with high purity and crystallinity .
Industrial Production Methods
In industrial settings, cobalt–molybdenum (3/1) is often produced using large-scale chemical vapor deposition (CVD) techniques. This method involves the decomposition of cobalt and molybdenum precursors in a high-temperature reactor, leading to the deposition of the compound on a substrate. CVD allows for precise control over the composition and thickness of the resulting material .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt–molybdenum (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and catalytic properties of the compound.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cobalt–molybdenum (3/1) can lead to the formation of cobalt oxide and molybdenum oxide, while reduction can yield metallic cobalt and molybdenum .
Applications De Recherche Scientifique
Cobalt–molybdenum (3/1) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which cobalt–molybdenum (3/1) exerts its effects is primarily through its catalytic activity. The compound provides active sites for various chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved include the activation of hydrogen and oxygen molecules, which are essential for processes like hydrogenation and oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt–molybdenum–boron: This compound is known for its high electrocatalytic performance in oxygen evolution reactions.
Cobalt–molybdenum–sulfide: Used as a catalyst in hydrodesulfurization processes.
Cobalt–molybdenum–nitride: Exhibits excellent catalytic activity for ammonia synthesis.
Uniqueness
Cobalt–molybdenum (3/1) is unique due to its specific ratio of cobalt to molybdenum, which imparts distinct electronic and catalytic properties. This ratio allows for optimal performance in various applications, making it a versatile and valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
12052-55-0 |
|---|---|
Formule moléculaire |
Co3Mo |
Poids moléculaire |
272.75 g/mol |
Nom IUPAC |
cobalt;molybdenum |
InChI |
InChI=1S/3Co.Mo |
Clé InChI |
NWOTZFROXOIVHA-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


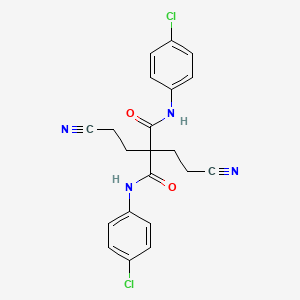
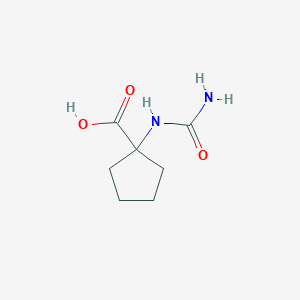
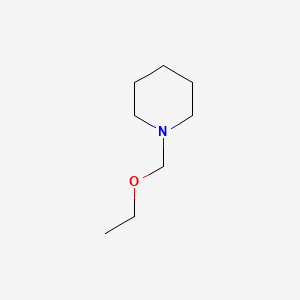

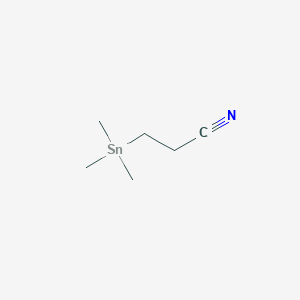
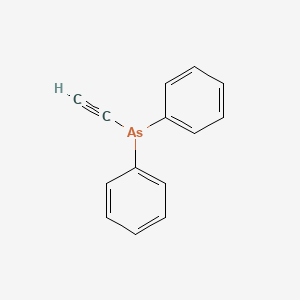

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

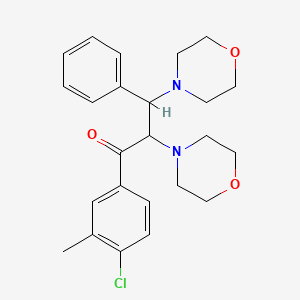
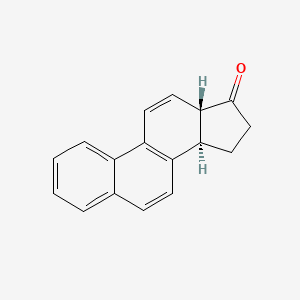
![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
